(5Z)-2-piperidin-1-yl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a trimethoxyphenyl group, and a thiazolone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a piperidine derivative with a trimethoxybenzaldehyde in the presence of a thiazolone precursor. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or acetic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolone moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their antithrombotic effects.
Uniqueness
(5Z)-2-(PIPERIDIN-1-YL)-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5Z)-2-piperidin-1-yl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H22N2O4S/c1-22-13-9-12(10-14(23-2)16(13)24-3)11-15-17(21)19-18(25-15)20-7-5-4-6-8-20/h9-11H,4-8H2,1-3H3/b15-11- |
InChI Key |
CNILRYXLEWKUFC-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N=C(S2)N3CCCCC3 |
Origin of Product |
United States |
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